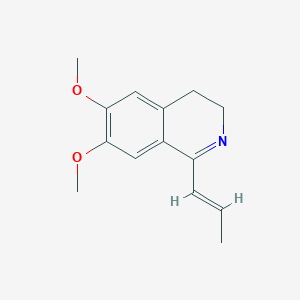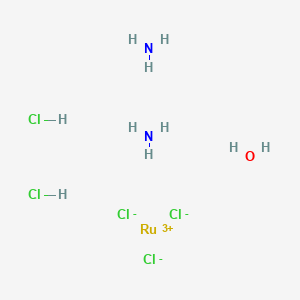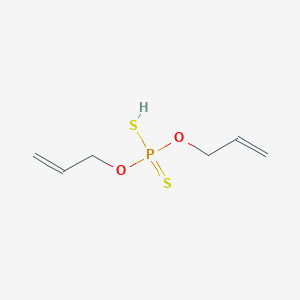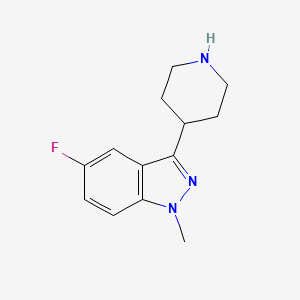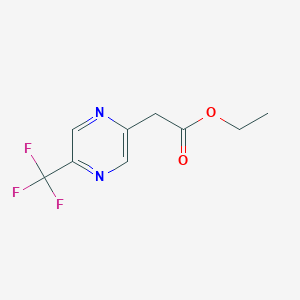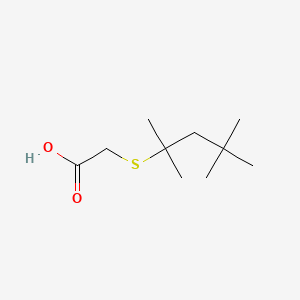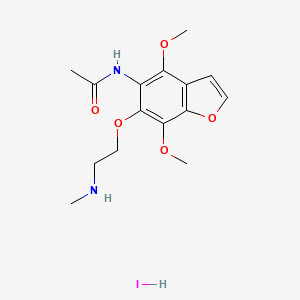
N-(4,7-Dimethoxy-6-(2-(methylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4,7-DIMETHOXY-6-[2-(METHYLAMINO)ETHOXY]-1-BENZOFURAN-5-YL]ACETAMIDEHYDROIODIDE is a complex organic compound that belongs to the benzofuran class. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a privileged structure in drug discovery
Métodos De Preparación
The synthesis of N-[4,7-DIMETHOXY-6-[2-(METHYLAMINO)ETHOXY]-1-BENZOFURAN-5-YL]ACETAMIDEHYDROIODIDE involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method for synthesizing benzofuran derivatives is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halides under mild conditions . The specific synthetic route and reaction conditions for this compound would typically involve the use of appropriate starting materials, catalysts, and solvents to achieve the desired product.
Análisis De Reacciones Químicas
N-[4,7-DIMETHOXY-6-[2-(METHYLAMINO)ETHOXY]-1-BENZOFURAN-5-YL]ACETAMIDEHYDROIODIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[4,7-DIMETHOXY-6-[2-(METHYLAMINO)ETHOXY]-1-BENZOFURAN-5-YL]ACETAMIDEHYDROIODIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4,7-DIMETHOXY-6-[2-(METHYLAMINO)ETHOXY]-1-BENZOFURAN-5-YL]ACETAMIDEHYDROIODIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparación Con Compuestos Similares
N-[4,7-DIMETHOXY-6-[2-(METHYLAMINO)ETHOXY]-1-BENZOFURAN-5-YL]ACETAMIDEHYDROIODIDE can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin These compounds share a similar benzofuran core but differ in their functional groups and biological activities
Propiedades
Número CAS |
75883-55-5 |
|---|---|
Fórmula molecular |
C15H21IN2O5 |
Peso molecular |
436.24 g/mol |
Nombre IUPAC |
N-[4,7-dimethoxy-6-[2-(methylamino)ethoxy]-1-benzofuran-5-yl]acetamide;hydroiodide |
InChI |
InChI=1S/C15H20N2O5.HI/c1-9(18)17-11-12(19-3)10-5-7-21-13(10)15(20-4)14(11)22-8-6-16-2;/h5,7,16H,6,8H2,1-4H3,(H,17,18);1H |
Clave InChI |
GZXYDGUVKSWTKY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C2=C(C(=C1OCCNC)OC)OC=C2)OC.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


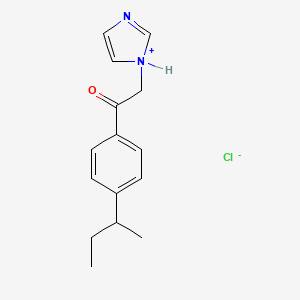
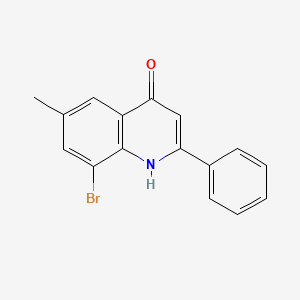
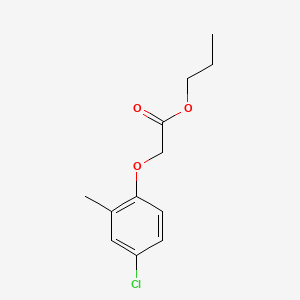
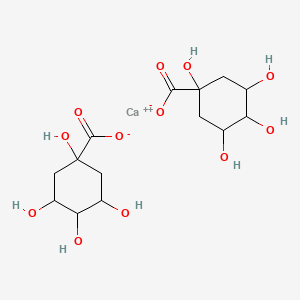


![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
